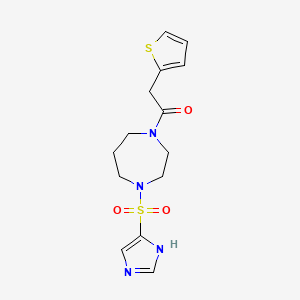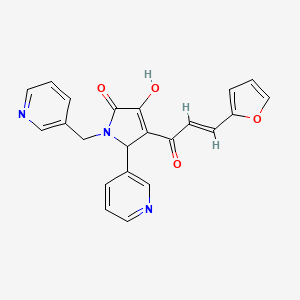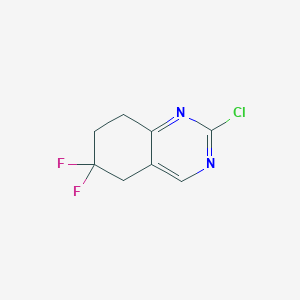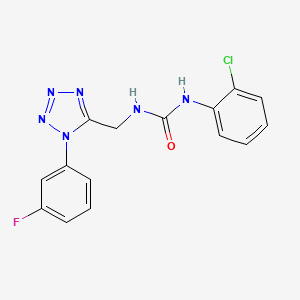
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Researchers have developed various methodologies for synthesizing compounds with the 1,3,4-oxadiazole moiety, which is known for its biological activities. The synthesis often involves multi-step reactions, starting from specific precursors to achieve the desired 1,3,4-oxadiazole derivatives. For example, studies demonstrate the synthesis of compounds through click chemistry approaches and other synthetic pathways, leading to novel derivatives with potential pharmacological applications (Govindhan et al., 2017).
Antimicrobial and Antiallergy Activities
Several derivatives of the 1,3,4-oxadiazole and related compounds exhibit notable antimicrobial and antiallergy activities. The structural modification of these compounds, such as the introduction of various substituents, has been explored to enhance their biological activities. Research indicates that novel Schiff bases and isoxazole derivatives synthesized from related compounds show promising antimicrobial properties against a range of bacterial and fungal organisms (Puthran et al., 2019). Additionally, certain derivatives have been evaluated for their antiallergy activity, indicating their potential in treating allergic reactions (Walsh et al., 1989).
Pharmacological Screening and Antiproliferative Activity
Compounds with the 1,3,4-oxadiazole core have been subjected to pharmacological screening to evaluate their biological activities, including antiproliferative effects. These studies aim to identify compounds with potential as therapeutic agents in various medical conditions, including cancer. The synthesis and characterization of new derivatives, followed by screening for antimicrobial and antioxidant activities, contribute to the discovery of compounds with significant pharmacological potential (Dinesha et al., 2014).
作用機序
Target of Action:
Compound X primarily targets the dopamine D3 receptor . This receptor is a subtype of the dopamine receptor family and is predominantly expressed in the brain, particularly in regions associated with reward pathways, cognition, and motor control .
Mode of Action:
Upon binding to the dopamine D3 receptor, compound X modulates downstream signaling pathways. It acts as a partial agonist , meaning it activates the receptor but with less efficacy than the endogenous neurotransmitter dopamine. The activation of D3 receptors leads to altered intracellular signaling, including changes in cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity. These alterations influence neuronal excitability, gene expression, and synaptic plasticity .
Biochemical Pathways:
The affected pathways include:
- MAPK/ERK pathway : Compound X also modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. This affects cell survival, differentiation, and synaptic plasticity .
Pharmacokinetics:
- Bioavailability : High first-pass metabolism limits oral bioavailability, necessitating frequent dosing .
Result of Action:
特性
IUPAC Name |
1-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-8-2-15(3-9-19)14-20(27)26-12-10-17(11-13-26)22-25-24-21(29-22)16-4-6-18(23)7-5-16/h2-9,17H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQGAYOPFAROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B2833311.png)


![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)
![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)


![N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2833321.png)
![N-[2-(4,4-Difluoropiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B2833323.png)

![7-[(4-Bromophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2833326.png)
